

# solubility of Benzeneethanamine, N-(phenylmethylene)- in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Benzeneethanamine, N-(phenylmethylene)-

**Cat. No.:** B121204

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Benzeneethanamine, N-(phenylmethylene)-** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzeneethanamine, N-(phenylmethylene)-**, also known as N-benzylidene-2-phenylethanamine, is a Schiff base, a class of compounds characterized by the C=N double bond. The solubility of this imine in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in diverse fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the solubility characteristics of **Benzeneethanamine, N-(phenylmethylene)-**, and related Schiff bases, along with detailed experimental protocols for solubility determination.

While specific quantitative solubility data for **Benzeneethanamine, N-(phenylmethylene)-** is not extensively available in the public domain, this guide consolidates qualitative solubility information for structurally similar Schiff bases and outlines methods for predicting and experimentally determining solubility.

## Physicochemical Properties of Benzeneethanamine, N-(phenylmethylene)-

A summary of the key physicochemical properties of **Benzeneethanamine, N-(phenylmethylene)-** is presented in Table 1. These properties influence its solubility behavior.

| Property          | Value                             | Source         |
|-------------------|-----------------------------------|----------------|
| Molecular Formula | C <sub>15</sub> H <sub>15</sub> N | [NIST WebBook] |
| Molecular Weight  | 209.29 g/mol                      | [NIST WebBook] |
| CAS Number        | 3240-95-7                         | [NIST WebBook] |
| Appearance        | Solid (likely)                    | [CymitQuimica] |

## Solubility of Schiff Bases in Organic Solvents: A Qualitative Overview

Schiff bases, in general, exhibit a range of solubilities in organic solvents, largely dictated by their polarity and the nature of the solvent. Research indicates that many Schiff bases are soluble in polar organic solvents. A summary of the qualitative solubility of Schiff bases in common organic solvents is provided in Table 2. It is important to note that these are general trends, and the solubility of a specific compound like **Benzeneethanamine, N-(phenylmethylene)-** should be experimentally verified.

Table 2: Qualitative Solubility of Schiff Bases in Common Organic Solvents

| Solvent                   | Polarity      | General Solubility of Schiff Bases | References |
|---------------------------|---------------|------------------------------------|------------|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble                            | [1][2][3]  |
| Dimethylformamide (DMF)   | Polar Aprotic | Soluble                            | [1][2][3]  |
| Methanol                  | Polar Protic  | Soluble to Slightly Soluble        | [1][2][3]  |
| Ethanol                   | Polar Protic  | Soluble to Slightly Soluble        | [1][2]     |
| Acetone                   | Polar Aprotic | Soluble to Slightly Soluble        | [1][2][3]  |
| Acetonitrile              | Polar Aprotic | Soluble to Insoluble               | [2][3][4]  |
| Chloroform                | Weakly Polar  | Soluble to Slightly Soluble        | [1][3]     |
| Carbon Tetrachloride      | Nonpolar      | Slightly Soluble                   | [3]        |
| Benzene                   | Nonpolar      | Soluble                            | [5]        |
| Hexane                    | Nonpolar      | Insoluble                          | [1][2]     |
| Diethyl Ether             | Weakly Polar  | Insoluble                          | [3]        |
| Water                     | Polar Protic  | Insoluble                          | [1][3]     |

Based on the general principle of "like dissolves like," the aromatic and imine functionalities of **Benzeneethanamine, N-(phenylmethylene)-** suggest it will likely be soluble in polar aprotic and some polar protic organic solvents. Its large nonpolar surface area from the two phenyl rings might also confer some solubility in less polar solvents like chloroform and benzene.

## Predicting Solubility

In the absence of experimental data, computational methods can provide estimations of solubility. Several approaches are available:

- Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physical properties like solubility. Machine learning algorithms are increasingly being used to develop accurate QSPR models for solubility prediction in various organic solvents.[6][7]
- Thermodynamic Models: Methods like the Abraham solvation equation utilize solute and solvent descriptors to estimate the partition coefficient, which can be related to solubility.[8] These models can provide solubility predictions across a range of temperatures.[9][10]

## Experimental Determination of Solubility

A precise understanding of a compound's solubility requires experimental measurement. The following section details a general protocol for determining the solubility of **Benzeneethanamine, N-(phenylmethylene)-** in an organic solvent.

## Materials and Equipment

- Benzeneethanamine, N-(phenylmethylene)-** (solute)
- Selected organic solvents (high purity)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringes and filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

## Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of an organic compound.

## Detailed Protocol

- Preparation of Saturated Solution:
  - Add an excess amount of **Benzeneethanamine, N-(phenylmethylene)-** to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.
  - Accurately add a known volume of the desired organic solvent to the vial.
  - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.
  - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Sampling:
  - After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
  - Carefully withdraw a known volume of the clear supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
- Analysis:
  - The concentration of the solute in the filtered solution can be determined using a suitable analytical technique.
    - High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
    - UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
  - If the concentration is too high for the analytical instrument's linear range, the sample should be accurately diluted with the same solvent before analysis.
- Calculation:
  - Calculate the solubility from the determined concentration, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

## Conclusion

While specific quantitative solubility data for **Benzeneethanamine, N-(phenylmethylene)-** is scarce, this guide provides a framework for understanding and determining its solubility in organic solvents. Based on the general behavior of Schiff bases, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in other polar and weakly polar organic solvents. For drug development and other scientific applications, the experimental determination of solubility using the detailed protocol provided is highly recommended to obtain accurate and reliable data. Further research into the quantitative solubility of this and related imines would be a valuable contribution to the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [solubility of Benzeneethanamine, N-(phenylmethylene)-in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121204#solubility-of-benzeneethanamine-n-phenylmethylene-in-organic-solvents]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)